SAFit1

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Biochemistry

SAFit1 is a selective inhibitor of the FK506-binding protein 51 (FKBP51) . This protein is part of the immunophilin family and can act as a co-receptor for the natural products FK506 and Rapamycin . SAFit1 achieves selectivity for FKBP51 through an induced-fit mechanism . This mechanism is less favorable for FKBP52, another member of the FKBP family .

Application in Endocrinology

SAFit1 has been studied for its potential role in glucocorticoid-induced insulin resistance (IR) in human subcutaneous adipose tissue (SAT), including its potential role in type 2 diabetes (T2D) . In these studies, human SAT was obtained by needle biopsies and incubated with or without the synthetic glucocorticoid dexamethasone and SAFit1 . The glucose uptake rate in isolated adipocytes was then measured .

Application in Pharmacology

SAFit1 has been used in the development of NanoBRET assays for the most prominent cytosolic FKBPs, FKBP12, 12.6, 51, and 52 . These assays allowed rapid profiling of FKBP ligands for target engagement and selectivity in living cells . The assays confirmed the selectivity of SAFit-type ligands for FKBP51 over FKBP52 .

SAFit1 is a selective antagonist of the FK506-binding protein 51 (FKBP51), a member of the immunophilin family. This compound is characterized by its ability to modulate the activity of FKBP51, which plays a significant role in various biological processes, including stress response and neurodegenerative diseases. SAFit1 is particularly notable for its macrocyclic structure, which enhances its binding affinity and selectivity towards FKBP51 compared to other FKBP family members, such as FKBP52 .

SAFit1's mechanism of action revolves around its inhibition of FKBP51. FKBP51 plays a role in regulating the glucocorticoid receptor, a critical component of the stress response pathway []. By inhibiting FKBP51, SAFit1 enhances glucocorticoid receptor signaling, potentially leading to improved stress coping mechanisms and mood regulation []. Studies in mice have shown that SAFit1 can promote neurite outgrowth in neuronal cultures and improve stress-related behaviors [].

SAFit1 engages in specific chemical interactions with FKBP51 that lead to conformational changes in the protein. These interactions primarily involve hydrogen bonding and hydrophobic interactions with key amino acid residues within the FKBP51 binding pocket. The binding of SAFit1 to FKBP51 induces a structural rearrangement that stabilizes the protein in a conformation that is less active, thereby inhibiting its function .

SAFit1 has demonstrated significant biological activity, particularly in cellular models where it protects against stress-induced apoptosis. In studies involving human peripheral blood mononuclear cells and glioblastoma cell lines, SAFit1 showed protective effects, suggesting its potential as a therapeutic agent in neuroprotection and stress-related disorders . Moreover, SAFit1 exhibits over 10,000-fold selectivity for FKBP51 over FKBP52, making it a valuable tool for studying the specific roles of these proteins in biological systems .

SAFit1 has potential applications in pharmacology and drug development. Its selective inhibition of FKBP51 makes it an attractive candidate for studying stress-related diseases and neurodegenerative disorders. Additionally, due to its unique binding properties, SAFit1 can serve as a chemical probe to explore the biological functions of FKBP51 in various cellular contexts . Research indicates that SAFit1 may also be useful in developing therapeutics aimed at modulating stress responses in psychiatric conditions .

Studies on SAFit1 have focused on its interaction with FKBP51 and other related proteins. The compound's ability to induce conformational changes within FKBP51 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal detailed insights into the binding mode of SAFit1 and how it selectively targets FKBP51 over closely related proteins like FKBP52 .

Several compounds share structural or functional similarities with SAFit1. The following table highlights these compounds along with their unique features:

SAFit1 stands out due to its high selectivity for FKBP51 and its unique ability to induce conformational changes that inhibit protein function. This specificity is crucial for research into the distinct roles of FKBP family members in health and disease.

Molecular Structure and Chemical Formula

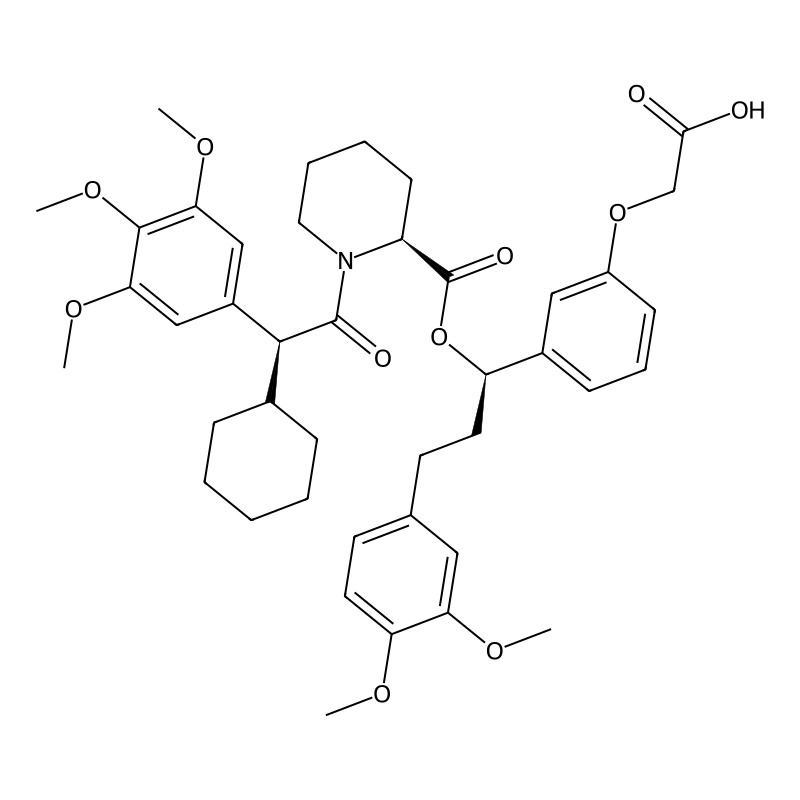

SAFit1 is characterized by its complex molecular architecture with the chemical formula C42H53NO11 and a molecular weight of 747.87 g/mol [1] [2] [6]. The compound's International Union of Pure and Applied Chemistry name is 2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid [2] [6] [33]. The molecular structure contains several distinct functional domains including a central piperidine ring, a cyclohexyl group, multiple methoxy-substituted aromatic rings, and a carboxylic acid terminus [33].

The compound's structural complexity is reflected in its Simplified Molecular Input Line Entry System representation: COC1=C(C=C(C=C1)CCC@HOC(=O)[C@@H]3CCCCN3C(=O)C@@HC5=CC(=C(C(=C5)OC)OC)OC)OC [6]. The molecular architecture incorporates a 3,4,5-trimethoxyphenyl moiety attached to a cyclohexyl group through an α-carbon, which is connected to a piperidine ring via an amide linkage [11] [33]. This piperidine ring is further linked through an ester bond to a benzyl alcohol derivative bearing 3,4-dimethoxyphenyl and phenoxyacetic acid substituents [2] .

| Structural Component | Chemical Formula | Molecular Weight Contribution | Functional Role |

|---|---|---|---|

| 3,4,5-Trimethoxyphenyl unit | C10H13O3 | 181.21 g/mol | FKBP51 selectivity determinant |

| Cyclohexyl group | C6H11 | 83.16 g/mol | Induced fit mechanism |

| Piperidine ring | C5H10N | 84.15 g/mol | Central scaffold |

| 3,4-Dimethoxyphenyl unit | C9H11O2 | 151.19 g/mol | Binding affinity enhancement |

| Carboxylic acid terminus | C2H3O3 | 75.04 g/mol | Solubility modulation |

Physicochemical Properties and Ki Value

SAFit1 demonstrates exceptional binding affinity for FK506 binding protein 51 with a Ki value of 4 ± 0.3 nanomolar [1] [3] [9] [14]. This high affinity is accompanied by remarkable selectivity, exhibiting greater than 10,000-fold selectivity over the closely related FK506 binding protein 52 [9] [15]. The compound maintains its selectivity profile against other FK506 binding protein family members, including FK506 binding protein 12, where it shows a Ki value of 0.163 ± 0.009 micromolar [27].

The physicochemical properties of SAFit1 reveal its characteristics as a moderately lipophilic compound . The molecular weight of 747.87 g/mol places it above the typical range for drug-like molecules as defined by Lipinski's Rule of Five [8] [10]. SAFit1 exhibits high solubility in dimethyl sulfoxide at concentrations greater than or equal to 300 mg/mL, corresponding to 401.14 millimolar [1] [19]. In methanol, the compound demonstrates solubility of 125 mg/mL, equivalent to 167.14 millimolar [6].

| Property | Value | Units | Significance |

|---|---|---|---|

| Ki for FKBP51 | 4 ± 0.3 | nM | High binding affinity |

| Selectivity vs FKBP52 | >10,000 | fold | Exceptional selectivity |

| Molecular Weight | 747.87 | g/mol | Above drug-like range |

| DMSO Solubility | ≥300 (401.14) | mg/mL (mM) | Good organic solvent solubility |

| Methanol Solubility | 125 (167.14) | mg/mL (mM) | Moderate polar solubility |

| Appearance | White | solid | Crystalline material |

| Purity | ≥98 | % | Research grade quality |

The compound's binding mechanism involves an induced fit process specific to FK506 binding protein 51 [11] [26]. This mechanism relies on the displacement of phenylalanine 67 residue within the protein's binding pocket, creating a transient hydrophobic cavity that accommodates the cyclohexyl moiety of SAFit1 [8] [11]. The 3,4,5-trimethoxyphenyl group contributes significantly to the binding affinity, as systematic removal of methoxy groups results in a 30-100-fold decrease in binding potency [15].

Stereochemical Configuration

SAFit1 contains three distinct chiral centers that are critical for its biological activity and selectivity profile [2] [6] [33]. The stereochemical configuration follows the Cahn-Ingold-Prelog nomenclature system, with specific absolute configurations essential for optimal FK506 binding protein 51 interaction [28] [31].

The first chiral center is located at the C2 position of the piperidine ring, which adopts the S configuration [2] [6] [33]. This stereocenter is designated as (2S)-piperidine-2-carbonyl in the International Union of Pure and Applied Chemistry nomenclature and serves as the central scaffold connecting the upper and lower portions of the molecule [33]. The S configuration at this position is critical for maintaining the proper spatial orientation required for FK506 binding protein 51 binding [27].

The second chiral center resides at the C1 position of the benzyl alcohol derivative, adopting the R configuration [2] [6] [33]. This stereocenter is formally designated as (1R)-1-[phenyl]propyl and functions as the linking unit between the piperidine core and the 3,4-dimethoxyphenyl substituent [33]. The R configuration at this position is essential for achieving selectivity over FK506 binding protein 52 [11] [15].

| Chiral Center | Configuration | IUPAC Designation | Structural Role | Activity Importance |

|---|---|---|---|---|

| C2 of piperidine ring | S | (2S)-piperidine-2-carbonyl | Central scaffold | Critical for FKBP51 binding |

| C1 of benzyl alcohol derivative | R | (1R)-1-[phenyl]propyl | Linking unit | Essential for selectivity |

| Cα adjacent to cyclohexyl | S | (2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl | Induced fit unit | Key for mechanism |

The third chiral center is positioned at the α-carbon adjacent to the cyclohexyl group, maintaining the S configuration [2] [6] [33]. This stereocenter is designated as (2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl and represents the most critical structural element for the induced fit binding mechanism [11] [26]. The S configuration ensures proper positioning of the cyclohexyl group to induce the conformational change in phenylalanine 67 that creates the selectivity-determining binding pocket [8] [11].

The stereochemical integrity of all three chiral centers is maintained during synthesis and is essential for the compound's pharmacological profile [10] [40]. Diastereomeric mixtures or compounds with inverted configurations at any of these centers show dramatically reduced affinity for FK506 binding protein 51 [11] [27].

Structural Comparison with SAFit2 and Related Compounds

The structural relationship between SAFit1 and SAFit2 represents a key advancement in FK506 binding protein 51 inhibitor development [16] [18] [40]. Both compounds share the essential cyclohexyl-3,4,5-trimethoxyphenyl motif that enables the induced fit binding mechanism, but differ significantly in their terminal functional groups [8] [16].

SAFit1 possesses a carboxylic acid terminus, while SAFit2 incorporates a morpholine substituent [16] [18] [40]. This structural modification results in SAFit2 having a molecular formula of C46H62N2O10 and a molecular weight of 802.99 g/mol, compared to SAFit1's C42H53NO11 and 747.87 g/mol [16] [17]. The morpholine substitution in SAFit2 enhances blood-brain barrier permeability and improves pharmacokinetic properties compared to SAFit1 [18].

| Property | SAFit1 | SAFit2 | Difference |

|---|---|---|---|

| Molecular Formula | C42H53NO11 | C46H62N2O10 | Additional N, modified O pattern |

| Molecular Weight | 747.87 g/mol | 802.99 g/mol | +55.12 g/mol |

| Ki for FKBP51 | 4 ± 0.3 nM | 6 nM | Slight decrease in affinity |

| Terminal Group | Carboxylic acid | Morpholine | Enhanced BBB penetration |

| DMSO Solubility | ≥300 mg/mL | 90 mg/mL | Reduced organic solubility |

| Pharmacokinetics | Limited | Improved | Better bioavailability |

Both compounds maintain identical selectivity profiles against FK506 binding protein 52, demonstrating greater than 10,000-fold selectivity [9] [15]. The core piperidine scaffold and stereochemical configuration remain constant between the two molecules, preserving the essential binding determinants [8] [16]. However, the morpholine modification in SAFit2 provides superior drug-like properties while maintaining the fundamental selectivity mechanism [18] [21].

Recent structure-activity relationship studies have explored modifications to the pipecolic ester moiety shared by both SAFit1 and SAFit2 [36] [37]. These investigations have led to the development of pyrazolyl-containing analogs with reduced molecular weights and improved ligand efficiency [8] [36]. The 1,4-pyrazolyl derivative demonstrates binding affinity of 0.077 micromolar for FK506 binding protein 51 with a molecular weight of 541.7 g/mol and calculated logarithm of partition coefficient of 3.72 [36] [37].

The cyclohexyl group represents the most critical structural feature for selectivity in both SAFit1 and SAFit2 [11] [15]. This motif induces the conformational change in phenylalanine 67 that creates the selectivity-determining binding pocket specific to FK506 binding protein 51 [8] [11]. Alternative substitutions at this position, including smaller alkyl chains or aromatic groups, result in significant loss of selectivity [15] [27].

The synthesis of SAFit1 (Selective Antagonist of FKBP51 by induced fit 1) represents a significant advancement in the development of selective FKBP51 inhibitors. SAFit1, with the molecular formula C42H53NO11 and molecular weight of 747.87 g/mol, is synthesized through a convergent synthetic approach that assembles two key structural components: a morpholine-containing "top group" and a cyclohexyl-substituted trimethoxyphenyl "bottom group" [1] [2].

The synthetic strategy employs a retrosynthetic analysis that divides the target molecule into manageable fragments, allowing for independent optimization of each component before final assembly [2]. The top group synthesis begins with a Claisen-Schmidt condensation between veratraldehyde (3,4-dimethoxybenzaldehyde) and 3-hydroxyacetophenone under basic conditions using potassium hydroxide in ethanol-water system at 0°C to room temperature overnight [3]. This reaction proceeds with excellent scalability, yielding crude product that can be used directly in subsequent steps without extensive purification [3].

The chemoselective reduction of the resulting α,β-unsaturated ketone represents a critical step in the synthesis. This transformation is accomplished using hydrogen gas with Lindlar catalyst under 35 bar pressure in methanol for seven days [3]. The selectivity for carbon-carbon double bond reduction over aromatic ring hydrogenation is essential for maintaining the desired structural integrity of the intermediate.

The bottom group synthesis involves the introduction of the cyclohexyl substituent using Evans chiral auxiliary methodology [2]. Trimethoxyphenyl acetic acid is activated with pivaloyl chloride and coupled with (S)-(+)-4-phenyl-2-oxazolidinone in the presence of n-butyllithium at -78°C [2]. The resulting imide undergoes asymmetric alkylation with bromocyclohexene using sodium hexamethyldisilazide (NaHMDS) at -78°C to 4°C overnight, providing the desired cyclohexenyl products as a mixture of diastereomers with 36% yield [2].

Key Intermediates and Reaction Mechanisms

The synthesis of SAFit1 involves several critical intermediates that require careful characterization and control. The chiral alcohol intermediate, obtained through asymmetric reduction, serves as a pivotal building block that determines the final stereochemistry of the target molecule [3]. This intermediate is generated using RuCl2[(S)-xylbinap][(S)-daipen] catalyst system under 35-40 bar hydrogen pressure in isopropanol, achieving greater than 99% enantiomeric excess [3].

The mechanism of the asymmetric reduction involves coordination of the ruthenium catalyst to the carbonyl group, followed by hydride delivery from the Re-face of the ketone substrate. The high enantioselectivity achieved with this catalyst system is crucial for the biological activity of SAFit1, as the absolute configuration directly influences the compound's ability to induce the conformational change in FKBP51 that leads to selectivity over FKBP52 [4] [5].

The morpholine alkylation step proceeds through an SN2 mechanism, where the phenolic hydroxyl group acts as a nucleophile toward 2-morpholinoethyl chloride hydrochloride in the presence of potassium carbonate in acetonitrile [3]. This reaction demonstrates excellent regioselectivity and proceeds with 96% yield under mild conditions, allowing for easy scale-up and consistent product quality [3].

The final coupling reaction utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent with diisopropylethylamine in a dichloromethane-dimethylformamide mixture [2]. This peptide coupling methodology provides efficient amide bond formation between the pipecolinic acid derivative and the assembled fragments, yielding SAFit1 with 80% efficiency [2].

Quality Control and Analytical Considerations

Quality control for SAFit1 synthesis requires robust analytical methods to ensure product identity, purity, and potency. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantitative analysis of SAFit1 [6]. The validated LC-MS/MS method employs an X-Terra phenyl column with 0.2% formic acid:acetonitrile (20:80, v/v) as the mobile phase, delivered at 0.9 mL/min flow rate [6].

The mass spectrometry detection utilizes multiple reaction monitoring (MRM) with the transition m/z 748.4→420.4 for SAFit1 quantification [6]. Method validation parameters include linearity range of 2.45-2446 ng/mL, with intra- and inter-day accuracy values of 0.90-1.07 and precision values of 2.38-10.8% [6]. These analytical specifications ensure reliable quantification across the expected concentration range for both in vitro and in vivo applications.

High-performance liquid chromatography (HPLC) with ultraviolet detection provides an alternative approach for routine quality control analysis. The method development requires optimization of mobile phase composition, column selection, and detection wavelength to achieve adequate resolution of SAFit1 from potential impurities and degradation products [7] [8]. The analytical target profile should specify quantification of SAFit1 with appropriate precision and accuracy while demonstrating specificity against known impurities [8].

Stability testing protocols must evaluate SAFit1 under various storage conditions including freeze-thaw cycles, long-term storage at -80°C for 30 days, and processed sample stability at room temperature for extended periods [6]. These studies demonstrate that SAFit1 maintains chemical stability under properly controlled storage conditions, supporting its use in extended pharmacokinetic and biological studies [6].

Scale-up Challenges and Solutions

The scale-up of SAFit1 synthesis presents several technical challenges that require systematic optimization approaches. The asymmetric reduction step represents a particular challenge due to the requirement for high catalyst loading and extended reaction times under elevated hydrogen pressure [9]. Process optimization studies must evaluate catalyst loading, hydrogen pressure, temperature, and reaction time to achieve consistent enantiomeric excess while maintaining economic viability [9].

Heat transfer considerations become critical during scale-up of the exothermic Claisen-Schmidt condensation reaction. Large-scale reactors require adequate cooling capacity and efficient mixing to maintain temperature control and prevent hot spot formation that could lead to side product formation [9]. Implementation of process analytical technology (PAT) enables real-time monitoring of reaction progress and temperature distribution throughout the reactor vessel [9].

Solvent recovery and recycling present both economic and environmental considerations for large-scale production. The synthesis utilizes significant quantities of organic solvents including methanol, acetonitrile, and dichloromethane that require efficient recovery systems to minimize waste and production costs [9]. Distillation protocols must be optimized to achieve adequate solvent purity for recycling while preventing accumulation of impurities that could impact subsequent batches [9].

Supply chain management for starting materials and reagents requires careful planning to ensure consistent quality and availability. The Evans auxiliary (S)-(+)-4-phenyl-2-oxazolidinone represents a relatively expensive chiral building block that may require strategic sourcing or alternative synthetic approaches for large-scale production [9]. Diversification of supplier relationships and implementation of incoming material quality specifications help mitigate supply chain risks [9].

Quality by design (QbD) principles provide a systematic framework for addressing scale-up challenges through identification of critical quality attributes and critical process parameters [9]. Design space development enables definition of operating ranges that ensure consistent product quality while providing operational flexibility for manufacturing scale processes [9].

Alternative Synthetic Approaches

Recent research has explored alternative synthetic routes to SAFit1 that may offer advantages in terms of efficiency, scalability, or cost-effectiveness. Macrocyclic approaches have demonstrated the potential to enhance selectivity profiles while maintaining binding affinity to FKBP51 [1] [10]. These macrocyclic analogs achieve unprecedented selectivity against FKBP12 and FKBP12.6 through stabilization of a transient binding conformation that is disfavored in the smaller FKBP proteins [1].

Solid-phase synthesis strategies have been developed to enable rapid exploration of structural modifications and optimization of biological activity [1]. The solid-phase approach utilizes Fmoc chemistry with resin-bound intermediates, allowing for automated synthesis and parallel compound preparation [1]. This methodology facilitates structure-activity relationship studies and enables identification of improved analogs with enhanced drug-like properties [1].

Non-stereospecific alkylation followed by chiral resolution represents an alternative approach for large-scale production when the asymmetric alkylation step becomes limiting [3]. This strategy employs fractional crystallization with d-alaninol to separate enantiomers, potentially providing a more economical route for kilogram-scale synthesis [3]. However, the approach requires disposal of the undesired enantiomer, reducing overall atom economy compared to the asymmetric synthesis route [3].

Thiophene-containing analogs have emerged as promising alternatives to the cyclohexyl motif that provides FKBP51 selectivity [11]. These compounds demonstrate comparable binding affinity and selectivity while potentially offering improved metabolic stability and pharmacokinetic properties [11]. The thiophene scaffold enables selectivity through the same transient binding pocket mechanism, but with enhanced synthetic accessibility compared to the cyclohexyl system [11].

Flow chemistry approaches offer potential advantages for process intensification and improved reaction control [12]. Continuous flow synthesis enables better temperature and residence time control, potentially improving reaction selectivity and reducing side product formation [12]. The technology is particularly attractive for reactions requiring elevated temperatures or pressures, where traditional batch processing may present safety or scalability challenges [12].

The development of alternative synthetic routes continues to be an active area of research, driven by the need for more efficient and cost-effective production methods. Future optimization efforts will likely focus on reducing step count, improving overall yields, and developing more environmentally sustainable processes that minimize waste generation and solvent consumption.

[1] Voll AM, Meyners C, Taubert MC, et al. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity. Angew Chem Int Ed Engl. 2021;60(24):13257-13265.

[2] Mao T. Development of Novel Small-Molecule Degraders of FK506-Binding Protein 51. Technische Universität Darmstadt; 2020.

[3] Buffa V, Knaup FH, Heymann T, et al. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51. ACS Pharmacol Transl Sci. 2023;6(3):361-371.

[4] Gaali S, Kirschner A, Cuboni S, et al. Selective inhibitors of the FK506-binding protein 51 by induced fit. Nat Chem Biol. 2015;11(1):33-37.

[5] Feng X, Sippel C, Bracher A, Hausch F. Structure-activity relationship analysis of selective FKBP51 ligands. J Med Chem. 2015;58(19):7796-7806.

[10] Bauder M, Meyners C, Purder PL, et al. Structure-Based Design of High-Affinity Macrocyclic FKBP51 Inhibitors. J Med Chem. 2021;64(6):3320-3349.

[6] Nagaraj MC, Shaastri AI, Ponniah G, et al. Validated LC-MS/MS Method for Simultaneous Quantitation of SAFit-1 and SAFit-2 in Mice Plasma. Drug Test Anal. 2020;12(7):979-990.

[11] Knaup FH. Synthesis and investigation of 2-substituted hetero-/arylacetic acids as bottom groups for selective inhibitors of the FK506-binding protein 51 (FKBP51). Technische Universität Darmstadt; 2023.

[12] Hessel V, Löwe H, Müller A, Kolb G. Chemical Micro Process Engineering: Processing and Plants. Wiley-VCH; 2005.

[9] World Pharma Today. Overcoming Challenges in Scale-Up Production. 2025.

[7] Omics International. Development and Validation of Analytical Methods for Pharmaceuticals. J Bioequiv Availab. 2013.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types